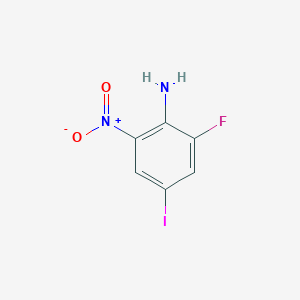

2-Fluoro-4-iodo-6-nitroaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-iodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIZLLZNKTXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379071 | |

| Record name | 2-fluoro-4-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-73-9 | |

| Record name | Benzenamine, 2-fluoro-4-iodo-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization of a Functionalized Monomer

This approach involves first converting 2-fluoro-4-iodo-6-nitroaniline into a polymerizable monomer. The aniline (B41778) group is the most convenient site for this modification. For instance, it can be acylated with acryloyl chloride or methacryloyl chloride to yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. This new monomer, now equipped with a vinyl group, can then undergo chain-growth polymerization, typically via free-radical or controlled radical polymerization techniques like RAFT or ATRP, to produce a polymer with the this compound moiety as a side chain.

Table 2: Illustrative Conditions for Side-Chain Incorporation via Monomer Polymerization

| Monomer Synthesis Step | Reagent | Polymerization Method | Initiator | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Acylation of Aniline | Acryloyl Chloride | Free-Radical Polymerization | AIBN | Dioxane | 60-70 |

| Acylation of Aniline | Methacryloyl Chloride | RAFT Polymerization | AIBN / RAFT Agent | Anisole | 70-90 |

Post Polymerization Modification

Alternatively, a pre-formed polymer with reactive side groups can be functionalized with 2-fluoro-4-iodo-6-nitroaniline. This method offers the advantage of using well-defined parent polymers. For example, a polymer containing electrophilic side chains, such as poly(glycidyl methacrylate) with its epoxide rings or poly(4-vinylbenzyl chloride) with its chloromethyl groups, can react with the nucleophilic aniline (B41778) group of this compound. This nucleophilic substitution reaction would covalently link the molecule to the polymer backbone. The efficiency of such a modification would depend on the reaction conditions and the steric accessibility of the reactive sites on the polymer chain.

Table 3: Representative Conditions for Side-Chain Incorporation via

| Parent Polymer | Reactive Side Group | Reagent | Catalyst/Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Poly(glycidyl methacrylate) | Epoxide | This compound | LiClO₄ | DMF | 80-100 |

| Poly(4-vinylbenzyl chloride) | Chloromethyl | This compound | K₂CO₃ | DMAc | 60-80 |

Reactivity and Reaction Mechanisms of 2 Fluoro 4 Iodo 6 Nitroaniline

Reactivity of the Amino Group

The amino group (-NH₂) is a primary site of reactivity in 2-fluoro-4-iodo-6-nitroaniline, participating in a variety of chemical transformations. Its nucleophilicity is somewhat diminished by the electron-withdrawing effects of the ortho-nitro group and the fluorine atom, which decrease the electron density on the nitrogen atom. Despite this, the amino group retains sufficient reactivity to engage in several important classes of reactions.

While the amino group of this compound is a weaker nucleophile compared to aniline (B41778), it can still participate in nucleophilic substitution reactions. The success of these reactions often depends on the nature of the electrophile and the reaction conditions. For instance, in related nitroanilines, the amino group can act as a nucleophile in reactions with highly activated electrophiles.

The amino group of this compound readily undergoes acylation and alkylation reactions. Acylation, the addition of an acyl group, is a common transformation. An example of the reverse reaction, deacylation, is seen in the synthesis of the related compound 2-fluoro-6-nitroaniline, which can be prepared by the hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide. This indicates that the formation of the acetamide through acylation is a feasible process.

Alkylation of the amino group is also a significant reaction. For example, the related compound 2-fluoro-4-nitroaniline (B181687) can be N-alkylated with 3,3-bis(bromomethyl)oxetane in a hydroxide-facilitated reaction to form 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the synthesis of the antibiotic drug candidate TBI-223. nih.gov This reaction proceeds with a high yield of 87% on a large scale. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions of Related Nitroanilines

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-fluoro-4-nitroaniline | 3,3-bis(bromomethyl)oxetane | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Alkylation | nih.gov |

| N-(2-fluoro-6-nitrophenyl)acetamide | Sulfuric acid, heat | 2-fluoro-6-nitroaniline | Deacylation (Hydrolysis) |

The primary amino group of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is typically performed by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The presence of electron-withdrawing groups, such as the nitro and fluoro substituents in this molecule, can make diazotization more challenging due to the reduced nucleophilicity of the amino group. However, the reaction remains a viable and crucial transformation.

The resulting arenediazonium salt is a highly valuable intermediate because the diazonium group is an excellent leaving group (as N₂ gas) and can be readily replaced by a wide variety of nucleophiles. This opens the door to a range of transformations, including:

Sandmeyer Reactions: This class of reactions allows for the replacement of the diazonium group with a halide (Cl⁻, Br⁻) or a cyano group (CN⁻) using the corresponding copper(I) salt. This provides a powerful method for introducing additional functional groups onto the aromatic ring.

Balz-Schiemann Reaction: This reaction is a specific method for introducing a fluorine atom by treating the diazonium salt with fluoroboric acid (HBF₄) to form an arenediazonium fluoroborate salt. Upon heating, this salt decomposes to yield the corresponding aryl fluoride.

Iodination: The diazonium group can be replaced by an iodo group by treatment with potassium iodide.

Hydroxylation: Warming the aqueous solution of the diazonium salt leads to the replacement of the diazonium group with a hydroxyl group (-OH).

Table 2: Potential Transformations of the Diazonium Salt of this compound

| Reaction Type | Reagent(s) | Product Functional Group |

| Sandmeyer (Chlorination) | CuCl/HCl | -Cl |

| Sandmeyer (Bromination) | CuBr/HBr | -Br |

| Sandmeyer (Cyanation) | CuCN/KCN | -CN |

| Balz-Schiemann | HBF₄, then heat | -F |

| Iodination | KI | -I |

| Hydroxylation | H₂O, heat | -OH |

A key synthetic application of this compound involves its conversion into precursors for heterocyclic compounds. This is typically achieved after the reduction of the nitro group to a second amino group, forming a diamine derivative. This resulting 1,2-diamine is a versatile building block for the synthesis of a wide variety of heterocyclic systems, which are prevalent in many pharmaceutical agents and functional materials.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and the other functional groups. It also serves as a synthetic handle for further transformations.

The reduction of the nitro group in this compound to an amino group is a fundamental and widely used transformation. This conversion yields a diamine, which, as mentioned earlier, is a crucial precursor for the synthesis of various heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This highly efficient method utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

Chemical Reduction: A range of chemical reducing agents are effective. Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective method. Other reagents like tin(II) chloride can also be used. wikipedia.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Method | Reagent(s) |

| Catalytic Hydrogenation | H₂/Pd-C, H₂/Raney Ni |

| Chemical Reduction | Fe/HCl, Fe/CH₃COOH, SnCl₂/HCl |

Reactions Leading to Higher Oxidation State Compounds

The functional groups on this compound present different possibilities for oxidation. While the nitro group is already in a high oxidation state, the amino group is susceptible to oxidation. The selective oxidation of aromatic amines to their corresponding nitro compounds is a synthetically valuable but challenging transformation, as it can often lead to a variety of products, including hydroxylamines, nitroso compounds, and polymers. acs.org

A common method for this conversion involves the use of strong oxidizing agents. For instance, in situ formation of performic acid from a mixture of formic acid and hydrogen peroxide has been developed as a protocol for the selective oxidation of aromatic amines to nitroaromatics at room temperature. acs.org The selectivity of such reactions can be enhanced by using surfactants. acs.org While not specifically documented for this compound, this methodology has been successfully applied to a range of substituted anilines. acs.org

Another potential reaction involves the iodine atom. Hypervalent iodine compounds, where iodine exists in a higher oxidation state (e.g., I(III) or I(V)), are significant reagents in organic synthesis. The iodine atom on the ring can be oxidized to create hypervalent iodine reagents, which can then be used in various transformations. For example, the oxidation of aryl iodides can generate species capable of facilitating reactions like fluorination. chemistryviews.org The redox chemistry of hypervalent iodine, particularly the iodine(I)–iodine(III) transition, shares similarities with transition metal catalysis, such as the palladium(0)–palladium(II) cycle. chemistryviews.org

| Functional Group | Potential Oxidation Reaction | Typical Reagents | Resulting Compound Type |

|---|---|---|---|

| Amino (-NH₂) | Oxidation of Amine to Nitro Group | Performic acid (HCOOOH), m-CPBA | 2-Fluoro-4-iodo-1,3-dinitrobenzene |

| Iodine (-I) | Formation of Hypervalent Iodine Species | Oxidizing agents (e.g., peracids, Oxone) in the presence of appropriate ligands | Aryl-λ³-iodane (e.g., ArIF₂, ArI(OAc)₂) |

Reactivity of the Halogen Substituents (Fluorine and Iodine)

The two halogen atoms, fluorine and iodine, are positioned ortho and para to the powerful electron-withdrawing nitro group, respectively. This arrangement activates them as leaving groups for nucleophilic aromatic substitution (SNAr). However, their reactivity differs significantly, and the iodine atom also provides a handle for transition-metal-catalyzed cross-coupling reactions.

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction typically proceeds via a two-step, addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comtandfonline.com The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is crucial for stabilizing this intermediate and facilitating the reaction. youtube.comtandfonline.com

A notable feature of SNAr reactions is the leaving group ability of halogens, which often follows the order F > Cl > Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions and is attributed to the mechanism's rate-determining step. youtube.com The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically the slow step. youtube.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, in this compound, the fluorine atom is the preferred site for nucleophilic displacement over the iodine atom.

This principle is exploited in syntheses where anilines with electron-withdrawing groups are used as substrates. For example, 2-fluoro-4-nitroaniline undergoes N-alkylation, demonstrating the utility of the aniline as a nucleophile in its own right, but also highlighting the activation of the ring for potential substitution reactions. nih.gov

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a prime example. libretexts.orgtcichemicals.com

The general reactivity trend for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl, with fluorine being largely unreactive. tcichemicals.com Consequently, the C-I bond at the 4-position of this compound is the exclusive site for Suzuki-Miyaura reactions. This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at this position while leaving the C-F bond intact. scispace.com The reaction provides a versatile method for elaborating the molecular structure, taking advantage of the non-toxic nature and stability of the boronic acid coupling partners. scispace.com

| Reaction Type | Reactive Site | Typical Catalyst | Typical Reagents | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-I bond | Pd(PPh₃)₄, PdCl₂(dppf) | Arylboronic acid, Base (e.g., K₂CO₃, Cs₂CO₃) | 4-Aryl-2-fluoro-6-nitroaniline |

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium or related organometallic species can then be quenched with an electrophile.

In this compound, the primary candidate for a DMG is the amino group (-NH₂), which would first need to be protected (e.g., as a pivalamide or carbamate) to prevent N-deprotonation and to enhance its directing ability. However, the application of DoM to this specific molecule is complicated by several factors. The nitro group is highly electrophilic and generally incompatible with the strongly basic and nucleophilic organolithium reagents used in DoM. Furthermore, the presence of two acidic protons ortho to the directing group and the potential for halogen-metal exchange at the C-I bond present significant challenges for selectivity. Therefore, DoM is not a straightforward or commonly employed strategy for this particular substrate without significant modification or specialized reaction conditions.

Fluorine: As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions. youtube.com While it also possesses an electron-donating resonance effect (+R) through its lone pairs, this is weak for fluorine and is overshadowed by its powerful inductive pull.

Iodine: Iodine is less electronegative than fluorine, resulting in a weaker inductive effect (-I). echemi.com Its larger size and more diffuse p-orbitals lead to a weaker resonance effect (+R) compared to fluorine. The C-I bond is much weaker than the C-F bond, making iodine a better leaving group in reactions where bond cleavage is the key step, such as in cross-coupling reactions. echemi.comstackexchange.com

In this compound, these effects combine with those of the amino (+R > -I) and nitro (-I, -R) groups. The nitro group is the dominant activating group for SNAr, and the strong inductive effect of the ortho-fluorine makes the C1 position highly electrophilic, favoring it as the site of nucleophilic attack. The iodine at the para position is also activated but to a lesser extent for SNAr. Conversely, for cross-coupling, the inherent reactivity of the C-I bond dominates completely.

Concerted and Stepwise Reaction Mechanisms

The mechanisms of the primary reactions involving this compound are typically stepwise.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the SNAr reaction proceeds through a stepwise addition-elimination mechanism. youtube.com The first step is the formation of a negatively charged, non-aromatic Meisenheimer intermediate. nih.gov The stability of this intermediate is critical and is enhanced by the resonance delocalization of the negative charge onto the electron-withdrawing nitro group. youtube.com The second step involves the loss of the leaving group (halide ion) to restore the aromaticity of the ring. There is substantial empirical evidence for this mechanism, including the isolation of stable Meisenheimer adducts in some cases. youtube.com While some SNAr reactions have been computationally investigated and found to proceed through a concerted mechanism without an intermediate, this is typically for identity-exchange reactions or specific substrates, and the classical stepwise pathway is the accepted mechanism for activated systems like nitro-haloaromatics. nih.gov

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura reaction is also a stepwise catalytic cycle involving several distinct processes:

Oxidative Addition: The aryl iodide (Ar-I) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate (Ar-Pd-I). This is often the rate-limiting step.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). A base is required to facilitate this step.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which re-enters the cycle.

Mechanistic Investigations of Functional Group Interconversions

Amino Group: The primary amine is nucleophilic and can undergo reactions such as diazotization, acylation, and alkylation. The presence of two ortho substituents (fluoro and nitro) likely provides significant steric hindrance, which may modulate its reactivity compared to less substituted anilines.

Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the strongly electron-withdrawing nitro group. It is also a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.

Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl2/HCl, H2/Pd). This transformation would yield 2-fluoro-4-iodo-1,6-diaminobenzene, a potentially useful synthetic intermediate.

Fluoro Group: The fluorine atom is generally a poor leaving group in SNAr reactions compared to other halogens. However, its departure can be facilitated by the presence of the strongly activating ortho- and para-nitro group.

Without specific research on this compound, any proposed mechanism for the interconversion of its functional groups would be speculative.

Stereoelectronic Effects on Reaction Pathways

There is a lack of specific studies on the stereoelectronic effects governing the reaction pathways of this compound. Stereoelectronic effects involve the influence of the spatial arrangement of orbitals and electronic properties on the outcome of a reaction.

For this compound, key stereoelectronic considerations would include:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group's hydrogens and the adjacent nitro and fluoro groups could influence the conformation of the molecule and the reactivity of the amino group. For instance, hydrogen bonding with the nitro group could decrease the nucleophilicity of the amine.

Inductive and Resonance Effects: The strongly electron-withdrawing nitro group significantly influences the electron density of the aromatic ring through both inductive and resonance effects. This would impact the regioselectivity of any further substitution reactions. The fluorine atom also exerts a strong inductive electron-withdrawing effect, while the iodine atom has a weaker inductive effect but is more polarizable.

Orbital Overlap: The orientation of the p-orbitals of the substituents relative to the aromatic ring would affect conjugation and, consequently, the stability of reaction intermediates. For example, steric hindrance from the adjacent groups might force the nitro group to twist out of the plane of the benzene (B151609) ring, reducing its resonance effect.

A detailed understanding of these effects would require dedicated computational and experimental studies, which are not currently available in the public domain for this specific molecule.

Advanced Spectroscopic and Computational Characterization of 2 Fluoro 4 Iodo 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Fluoro-4-iodo-6-nitroaniline is expected to show distinct signals corresponding to the aromatic protons and the amine group protons. The aromatic region would display two signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments.

H-3: This proton is expected to appear as a doublet of doublets, split by the adjacent fluorine atom (³JH-F) and the meta-coupled H-5 proton (⁴JH-H).

H-5: This proton would also likely appear as a doublet of doublets, split by the meta-coupled H-3 proton (⁴JH-H) and the fluorine atom (⁴JH-F).

The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.5 - 8.0 | dd |

| H-5 | 7.0 - 7.5 | dd |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents (F, I, NO₂, NH₂). The carbon attached to the fluorine atom will exhibit a large one-bond coupling (¹JC-F).

C-1 (C-NH₂): Shielded by the amino group.

C-2 (C-F): Deshielded by the electronegative fluorine and will appear as a doublet.

C-3 (C-H): Influenced by adjacent fluorine and nitro groups.

C-4 (C-I): The carbon bearing the iodine atom will have a characteristic chemical shift.

C-5 (C-H): Influenced by the adjacent iodine and amino groups.

C-6 (C-NO₂): Deshielded by the electron-withdrawing nitro group.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 140 - 150 | d |

| C-2 | 150 - 160 | d (¹JC-F) |

| C-3 | 115 - 125 | d |

| C-4 | 80 - 90 | s |

| C-5 | 125 - 135 | d |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing electron-withdrawing (NO₂) and electron-donating (NH₂) groups. The signal would be expected to be a doublet of doublets due to coupling with the ortho proton (H-3) and the meta proton (H-5).

Correlation Spectroscopies (COSY, HMQC, HMBC) for Structural Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H-3 and H-5, confirming their meta-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. Cross-peaks would be observed between H-3 and C-3, and between H-5 and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the H-3 proton would be expected to show correlations to C-1, C-2, C-4, and C-5. The H-5 proton would show correlations to C-1, C-3, and C-4. These correlations would be crucial in unambiguously assigning the quaternary carbon signals (C-1, C-2, C-4, C-6).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₆H₄FIN₂O₂) is 281.9301. An experimental HRMS measurement would be expected to be very close to this value, confirming the elemental composition. The mass spectrum would also likely show characteristic fragmentation patterns, such as the loss of the nitro group.

Table 3: Calculated Exact Mass for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₆H₄FIN₂O₂ | [M]⁺ | 281.9301 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is an essential analytical technique for the structural elucidation of synthetic compounds. In the case of this compound, electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺˙), and its subsequent fragmentation provides a unique fingerprint that confirms the molecular structure. While highly branched compounds and certain nitro compounds can exhibit weak or absent molecular ion peaks, the stable aromatic ring in this compound is expected to yield a discernible M⁺˙ peak. creative-proteomics.com

The fragmentation of this molecule is governed by the relative strengths of its bonds and the stability of the resulting fragments. The C-I bond is the weakest bond in the molecule and is expected to cleave readily. Common fragmentation pathways for aromatic, halogenated, and nitro-substituted compounds allow for a predictable fragmentation pattern. docbrown.infolibretexts.orgwikipedia.org

A plausible fragmentation pathway for this compound would involve the following key steps:

Initial Ionization: Formation of the molecular ion [C₆H₄FIN₂O₂]⁺˙.

Loss of Iodine: The most prominent initial fragmentation is the homolytic cleavage of the weak C-I bond, leading to the loss of an iodine radical (I•). This would produce a highly abundant fragment ion at m/z corresponding to [M-I]⁺. docbrown.info

Loss of Nitro Group: Subsequent fragmentation could involve the loss of the nitro group (•NO₂) or nitric oxide (•NO) followed by carbon monoxide (CO). The loss of •NO₂ from the molecular ion or the [M-I]⁺ fragment is a characteristic pathway for nitroaromatic compounds. creative-proteomics.com

Loss of Small Molecules: Fragmentation can also proceed via the elimination of small, stable neutral molecules like HCN from the aniline (B41778) ring structure.

Aromatic Ring Fission: At higher energies, the aromatic ring itself can fragment, although these peaks are typically of lower intensity.

The expected major fragments and their corresponding mass-to-charge ratios (m/z) are detailed in the table below.

| Proposed Fragment Ion | Neutral Loss | Description |

| [C₆H₄FN₂O₂]⁺ | - | Molecular Ion |

| [C₆H₄FN₂O₂ - I]⁺ | I• | Loss of an iodine radical due to C-I bond cleavage. This is expected to be a major peak. |

| [C₆H₄FIN₂O₂ - NO₂]⁺ | NO₂• | Loss of a nitro radical from the molecular ion. |

| [C₆H₄FIN₂O₂ - NO]⁺ | NO• | Loss of nitric oxide from the molecular ion. |

| [C₆H₄FN₂O₂ - I - NO₂]⁺ | I•, NO₂• | Sequential loss of iodine and nitro group radicals. |

This predicted pattern, characterized by the significant loss of iodine followed by fragmentation of the nitro and amino groups, provides robust confirmation of the compound's structure.

LC-MS and UPLC-MS Applications for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable tools in modern synthetic chemistry for verifying the identity and assessing the purity of synthesized compounds. waters.comnih.gov For a key intermediate like this compound, these techniques provide rapid and accurate analysis, ensuring the quality of the material before its use in subsequent synthetic steps. bldpharm.com

Methodology for Purity and Identity Confirmation:

A typical LC-MS or UPLC-MS method for this compound would involve a reversed-phase chromatographic separation coupled with a mass detector.

Chromatographic Separation: UPLC, with its use of sub-2 µm particle columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. waters.com A C18 column is commonly used for separating nitroaromatic compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. chromacademy.com A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the elution of the target compound and any potential impurities with good peak shapes. waters.com

Mass Spectrometric Detection: Following separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for nitroaromatic compounds, often in negative ion mode, which is sensitive to electron-withdrawing groups like the nitro functionality. researchgate.netrsc.org The mass detector, such as a quadrupole or time-of-flight (TOF) analyzer, confirms the identity of the eluting peak by measuring its mass-to-charge ratio (m/z). For this compound (Molecular Weight: 282.01 g/mol ), the detector would be set to monitor for the corresponding molecular ion.

Data Analysis for Quality Assessment:

The resulting data from an LC-MS or UPLC-MS analysis provides two critical pieces of information:

Identity Confirmation: The mass spectrum of the main peak in the chromatogram must correspond to the expected molecular weight of this compound. The detection of the correct molecular ion provides strong evidence of the compound's identity. thermofisher.com

Purity Assessment: The chromatogram (typically UV or Total Ion Chromatogram) is used to determine purity. The area of the main product peak is compared to the total area of all peaks detected. High purity is indicated by a single major peak with minimal or no impurity peaks. lcms.cz This method allows for the detection and quantification of synthesis by-products, unreacted starting materials, or degradation products.

The table below outlines typical parameters for an LC-MS method for this compound.

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for UPLC column dimensions. |

| Gradient | 10% B to 95% B over 5-10 minutes | To elute compounds with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Efficient ionization for nitroaromatics. |

| Mass Analyzer | Quadrupole, TOF, or Ion Trap | Mass measurement for identity confirmation. |

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. mdpi.com For this compound, the spectra are expected to show characteristic bands corresponding to the vibrations of the N-H, N-O, C-F, C-I, and aromatic C-H and C=C bonds. The assignment of these vibrational modes can be performed by comparison with data from similar substituted aniline molecules and through the use of established correlation tables. jchps.comarabjchem.orgmaterialsciencejournal.org

The key vibrational modes for this compound are predicted as follows:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3300 - 3500 | Asymmetric and symmetric stretching of the primary amine (-NH₂) group. The presence of intramolecular hydrogen bonding is expected to shift these bands to lower frequencies. jchps.comresearchgate.net |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| NO₂ Asymmetric Stretching | 1500 - 1560 | Asymmetric stretching of the nitro (-NO₂) group. This is typically a strong band in the IR spectrum. arabjchem.orgresearchgate.net |

| Aromatic C=C Stretching | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| N-H Bending (Scissoring) | 1590 - 1650 | Bending vibration of the -NH₂ group, which can sometimes overlap with aromatic C=C stretching bands. researchgate.net |

| NO₂ Symmetric Stretching | 1335 - 1385 | Symmetric stretching of the nitro (-NO₂) group, also a strong IR absorption. jchps.comresearchgate.net |

| C-N Stretching | 1250 - 1360 | Stretching of the bond between the aromatic ring and the amino group. |

| C-F Stretching | 1100 - 1300 | Stretching of the carbon-fluorine bond. This is typically a strong, characteristic band in the IR spectrum. |

| C-I Stretching | 500 - 600 | Stretching of the carbon-iodine bond. This vibration occurs in the far-IR region and is often weak. |

The combination of IR and Raman spectroscopy provides complementary information. While polar groups like N-H and N-O give rise to strong IR bands, the more symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

Analysis of Hydrogen Bonding Interactions

The specific arrangement of substituents on the this compound ring—namely the ortho-positioning of the amino, fluoro, and nitro groups—creates a high potential for significant intramolecular hydrogen bonding.

Intramolecular N-H···F Hydrogen Bond: A strong intramolecular hydrogen bond is expected to form between one of the hydrogen atoms of the amino group and the adjacent fluorine atom. The N-H group acts as the hydrogen bond donor, and the highly electronegative fluorine atom acts as the acceptor. nih.govconsensus.app This type of interaction is well-documented in ortho-fluoroanilines and serves to stabilize the conformation of the molecule, forming a pseudo-six-membered ring. ucla.eduenamine.netmorressier.com This interaction would be evidenced in the IR spectrum by a shift of the N-H stretching vibrations to lower wavenumbers (a red shift) and a broadening of the corresponding absorption bands compared to an aniline without this interaction.

Intramolecular N-H···O Hydrogen Bond: It is also plausible that the amino group engages in a bifurcated hydrogen bond, with the second N-H proton interacting with an oxygen atom of the ortho-nitro group. acs.orgiucr.org This N-H···O interaction, forming another pseudo-six-membered ring, is a common motif in 2-nitroanilines. nih.gov While generally weaker than the N-H···F bond, its presence would further contribute to the red-shifting of the N-H stretching frequencies.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are also likely to play a crucial role in the crystal packing. These interactions would typically occur between the amino group of one molecule and a nitro group of a neighboring molecule (N-H···O). acs.orgresearchgate.net Such intermolecular bonds link the molecules into chains or sheets, influencing the material's physical properties, such as its melting point and solubility. mdpi.com

The presence and strength of these hydrogen bonds are critical in determining the molecule's conformation, electronic properties, and crystal lattice structure.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By applying DFT calculations to this compound, valuable insights into its geometry, stability, and chemical reactivity can be obtained. nih.govbohrium.comkashanu.ac.irnih.gov A common approach involves using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to solve the electronic structure of the molecule. researchgate.net

DFT calculations can provide several key descriptors of the molecule's electronic properties:

Optimized Molecular Geometry: Calculations can predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This is particularly useful for confirming the planarity of the aromatic ring and the conformation of the amino and nitro groups, which are influenced by the intramolecular hydrogen bonds. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to react with electrophiles.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to react with nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. physchemres.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogen atoms, highlighting their role as hydrogen bond donors. bohrium.com

Atomic Charges: Calculations can quantify the partial charge on each atom (e.g., using Mulliken population analysis). This data helps in understanding the inductive and resonance effects of the substituents and predicting sites of nucleophilic or electrophilic attack. nih.gov

The results from these DFT calculations provide a theoretical framework that complements experimental findings, offering a deeper understanding of the molecule's structural and electronic properties that govern its reactivity. researchgate.net

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily determined by the rotational barriers of the amino (-NH₂) and nitro (-NO₂) groups relative to the benzene ring. Due to the presence of substituents at the ortho positions (fluoro and nitro groups) to the amino group, steric hindrance plays a crucial role in defining the molecule's preferred geometry.

Computational methods, such as Density Functional Theory (DFT), are employed to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles of the C-N bonds associated with the amino and nitro groups. This analysis typically reveals the most stable, low-energy conformers. For this compound, a key structural feature is the expected formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction forms a pseudo-six-membered ring, which significantly stabilizes a planar or near-planar arrangement of the amino and nitro groups with respect to the aromatic ring.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the experimental identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei are highly sensitive to the electronic environment of each atom.

¹H NMR: The protons of the aromatic ring are expected to show distinct chemical shifts due to the varied electronic effects of the substituents. The amino group protons would likely appear as a broad singlet, with its chemical shift influenced by the intramolecular hydrogen bond.

¹³C NMR: The carbon atoms of the benzene ring will exhibit a range of chemical shifts reflecting the electron-donating nature of the amino group and the electron-withdrawing effects of the nitro, fluoro, and iodo groups. The carbon atoms directly bonded to the electronegative substituents (C-F, C-I, C-NO₂, C-NH₂) will show the most significant shifts.

¹⁵N NMR: The nitrogen atoms of the amino and nitro groups will have characteristic chemical shifts. The nitro group nitrogen is expected to be significantly deshielded compared to the amino group nitrogen.

¹⁹F NMR: The fluorine atom will have a characteristic chemical shift that can be a sensitive probe of the local electronic and steric environment.

Below is a table of hypothetical predicted NMR chemical shifts for the lowest energy conformer of this compound.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 125.0 |

| C2 | - | 150.0 (C-F) |

| C3 | 7.8 | 115.0 |

| C4 | - | 90.0 (C-I) |

| C5 | 8.2 | 130.0 |

| C6 | - | 140.0 (C-NO₂) |

| N (NH₂) | 6.5 | - |

| N (NO₂) | - | - |

Note: These are illustrative values and the actual predicted shifts may vary depending on the computational method and basis set used.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra of this compound. These calculations can help in assigning the vibrational modes of the molecule. The predicted frequencies are often scaled by an empirical factor to better match experimental results.

Key predicted vibrational frequencies would include:

N-H stretching vibrations of the amino group.

Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

C-F and C-I stretching vibrations.

Vibrational modes of the aromatic ring (C-C stretching, C-H bending).

The following table presents a selection of predicted, unscaled vibrational frequencies for key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3500 |

| N-H Symmetric Stretch | 3400 |

| C-H Aromatic Stretch | 3100 |

| NO₂ Asymmetric Stretch | 1550 |

| NO₂ Symmetric Stretch | 1350 |

| C-F Stretch | 1250 |

| C-I Stretch | 550 |

Note: These are representative theoretical frequencies and would require scaling for comparison with experimental data.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting the sites of electrophilic and nucleophilic attack. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are anticipated to be localized on the oxygen atoms of the nitro group and, to a lesser extent, on the fluorine atom due to their high electronegativity.

Positive Potential (Blue): Regions of low electron density or positive charge, which are susceptible to nucleophilic attack. These are expected to be found around the hydrogen atoms of the amino group.

Neutral Potential (Green): Regions with intermediate electrostatic potential, typically found on the carbon backbone of the aromatic ring.

Applications and Derivatization in Specialized Chemical Synthesis

Pharmaceutical and Medicinal Chemistry Intermediates

In the realm of pharmaceutical and medicinal chemistry, the utility of 2-Fluoro-4-iodo-6-nitroaniline is primarily as a precursor or building block for creating larger, more complex molecules with specific biological activities. The unique combination of an electron-withdrawing nitro group, a reactive iodine atom, a bioisosteric fluorine atom, and a nucleophilic amino group provides chemists with multiple handles for synthetic modification.

While this compound is a valuable synthetic intermediate, its direct precursor, 2-fluoro-4-iodoaniline (B146158), is more prominently cited in the synthesis pathways of specific, commercially available drugs. Notably, 2-fluoro-4-iodoaniline is a key starting material for the production of Trametinib, a highly potent and selective inhibitor of MEK1 and MEK2 enzymes used in cancer therapy. portico.orgjustia.comnih.gov The synthesis of Trametinib from this precursor highlights the importance of the 2-fluoro-4-iodo-aniline core structure in modern drug development. thieme-connect.comnewdrugapprovals.org

The established synthetic route to Trametinib involves several steps, beginning with the reaction of 2-fluoro-4-iodoaniline with other reagents to construct the complex pyridopyrimidine core of the final drug molecule. portico.orgthieme-connect.com

Interactive Data Table: Key Steps in Trametinib Synthesis from a Precursor

| Step | Starting Material | Reagent(s) | Product | Purpose | Reference(s) |

| 1 | 2-Fluoro-4-iodoaniline | 1,1'-Carbonyldiimidazole (CDI), Triethylamine | Imidazole intermediate | Activation of the aniline (B41778) | portico.orgthieme-connect.com |

| 2 | Imidazole intermediate | Cyclopropylamine | 1-(2-Fluoro-4-iodophenyl)-3-cyclopropylurea | Formation of the urea (B33335) moiety | portico.orgthieme-connect.com |

| 3 | 1-(2-Fluoro-4-iodophenyl)-3-cyclopropylurea | Malonic acid, Acetic anhydride, Acetyl chloride | Pyrimidine-2,4,6-trione derivative | First cyclization to form a core ring structure | portico.org |

| 4+ | Various intermediates | Multiple reagents | Trametinib | Further cyclizations and functional group additions | portico.orgnih.gov |

Research into novel therapeutic agents has identified this compound as a key intermediate in the synthesis of potential anti-cancer drugs. Specifically, it is utilized in the development of inhibitors for fibroblast growth factor receptor (FGFR) kinases, which are implicated in various cancers. google.com A patent outlines the synthesis of this compound from a related compound as a step towards creating these advanced kinase inhibitors. google.com

Interactive Data Table: Synthesis of this compound for Therapeutic Agent Development

| Starting Material | Reagent(s) | Product | Application | Reference |

| 3-Chloro-N-ethyl-2-fluoro-6-nitroaniline | N-Iodosuccinimide (NIS), Acetic Acid | This compound | Intermediate for FGFR kinase inhibitors | google.com |

While its role in developing anti-cancer agents is documented, its application as an intermediate in the synthesis of new antibiotics is not prominently featured in available scientific literature.

This compound serves as a precursor in the development of inhibitors for fibroblast growth factor receptor (FGFR) kinases. google.com FGFRs are a family of receptor tyrosine kinases, making this compound a direct intermediate in the synthesis of potential new treatments that target this specific class of enzymes. google.com The synthesis of these inhibitors leverages the unique functionality of the molecule to build complex structures capable of interacting with the kinase domain of the receptor.

There is currently no significant information available in the scientific literature detailing the use of this compound as a precursor for biochemical probes.

The molecular architecture of this compound is well-suited for the design and synthesis of biologically active compounds. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govgoogle.com The iodine atom provides a versatile handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), which are fundamental in modern drug discovery. The nitro and amino groups offer sites for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening. The development of FGFR kinase inhibitors is a prime example of how this building block is used to create complex and potentially therapeutic molecules. google.com

Agrochemical and Specialty Chemical Development

The structural motifs present in this compound are also relevant in the field of agrochemicals, where fluorinated aromatic compounds are known to play a significant role.

Synthesis of Novel Dyes and Pigments with Enhanced Properties

The structural characteristics of this compound make it a valuable precursor in the synthesis of new azo dyes. The presence of the nitro group, a strong electron-withdrawing group, and the halogen substituents can significantly influence the electronic properties and, consequently, the color and performance of the resulting dyes.

Research into azo dyes derived from various substituted anilines has demonstrated that the introduction of such functional groups can lead to dyes with desirable properties. For instance, novel azo dyes synthesized through reactions like the Diels-Alder reaction have been evaluated for their dyeing potential on textiles such as polyester. These evaluations often include assessments of colorfastness, solvatochromism (the change in color with solvent polarity), and photochromism (light-induced reversible color change). rsc.org Dyes containing a dichlorotriazine group, for example, have been shown to form covalent bonds with fibers like nylon 6 and wool, resulting in excellent fastness properties. researchgate.net The derivatization of compounds like this compound can be directed towards creating organic pigments and materials for applications in material science. bldpharm.com

Contribution to Advanced Materials with Unique Optical and Thermal Properties

The strategic functionalization of aromatic compounds like this compound is a key strategy in the development of advanced materials. The inherent properties of the fluorine and nitro groups can be leveraged to create materials with specific optical and thermal characteristics. For instance, the strong electron-withdrawing nature of the nitro group can be exploited to activate a molecular scaffold, facilitating reactions that lead to materials with unique electronic properties.

This approach is central to the field of material science, where building blocks are selected to construct materials for applications such as organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com The tailored synthesis of molecules from precursors like this compound allows for the fine-tuning of properties relevant to optical and thermal performance.

Preparation of Heterocyclic Scaffolds in Drug Discovery and Materials Science

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials featuring these structural motifs. mdpi.com this compound is a valuable starting material for the synthesis of a variety of heterocyclic scaffolds. The different functional groups on the aniline ring allow for a range of chemical transformations to build more complex ring systems.

For example, the amino group can be a nucleophile in ring-closing reactions, while the iodine atom can participate in cross-coupling reactions to introduce diverse substituents. The nitro group can be reduced to an amino group, providing another point for functionalization or ring formation. This versatility enables the construction of a wide array of heterocyclic structures, which are then screened for potential pharmacological activity or evaluated for their properties as advanced materials. The inclusion of fluorine in these heterocyclic structures is a common strategy in drug design to enhance metabolic stability and binding affinity. mdpi.comnih.gov

Functionalization and Derivatization Strategies

The chemical reactivity of this compound allows for a multitude of functionalization and derivatization strategies to create a diverse library of compounds with tailored properties.

Introduction of Diverse Substituents and Functional Groups for Tailored Molecular Properties

The presence of three distinct functional groups—amino, iodo, and nitro—on the aromatic ring of this compound provides multiple handles for introducing a wide variety of substituents. Each of these groups can be targeted with specific reagents to achieve desired molecular modifications. For instance, the iodine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a key participant in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. Furthermore, the nitro group can be reduced to an amine, which can then undergo a host of subsequent reactions, or it can be used to activate the ring for nucleophilic attack. This multi-faceted reactivity enables the synthesis of a broad range of derivatives with finely tuned electronic and steric properties for specific applications.

Selective Modification of Aromatic Systems

A key aspect of utilizing this compound in synthesis is the ability to selectively modify the aromatic ring. The existing substituents direct the regioselectivity of subsequent reactions. The electron-withdrawing nitro group, positioned ortho to the amino group and meta to the iodine, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.

The fluorine atom, also an electron-withdrawing group, further activates the ring towards such substitutions. Conversely, the amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although the strong deactivating effect of the nitro group complicates such transformations. The iodine atom can be selectively replaced through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the precise installation of a wide range of functional groups at the 4-position. This control over regioselectivity is crucial for the rational design and synthesis of complex target molecules.

Synthesis of Complex Molecular Structures with Specific Pharmacological Activities

A primary application of this compound and its derivatives is in the synthesis of complex molecules with potential pharmacological activities. Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide spectrum of biological activities. nih.gov The functional groups on this compound serve as anchor points for building more elaborate molecular architectures.

For example, the synthesis of the potent antibiotic drug candidate TBI-223 involves a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which can be synthesized from 2-fluoro-4-nitroaniline (B181687). nih.gov This highlights the utility of substituted nitroanilines in constructing complex, biologically active molecules. The ability to introduce fluorine into these structures is particularly advantageous, as fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacological profiles. nih.gov

Strategies for Incorporating this compound into Polymer Main Chains or Side Chains

The unique trifunctional nature of this compound, featuring an aniline, an iodo, and a nitro group on a fluorinated benzene (B151609) ring, presents a versatile platform for its integration into polymeric structures. The strategic incorporation of this molecule can be pursued through two primary avenues: embedding it within the polymer backbone (main chain) or appending it as a pendant group (side chain). Each approach leverages different reactive handles on the molecule and offers distinct pathways to novel functional materials.

Incorporation into Polymer Main Chains

The presence of the iodo and amino functionalities on the aromatic ring allows for the participation of this compound in various step-growth polymerization reactions. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in polymer synthesis.

One of the most prominent methods for this purpose is the Suzuki polycondensation . In a hypothetical scenario, this compound could be copolymerized with a comonomer bearing two boronic acid or boronic ester groups, such as a phenylene-1,4-diboronic acid. The palladium catalyst, in the presence of a suitable base and solvent, would facilitate the coupling between the iodo-substituted carbon of the aniline derivative and the boronic acid-substituted carbons of the comonomer, leading to the formation of a polyarylene chain.

Similarly, Heck polycondensation offers another viable route. This would involve the reaction of this compound with a comonomer containing at least two vinyl groups, for instance, 1,4-divinylbenzene. The palladium-catalyzed reaction would form new carbon-carbon bonds, incorporating the aniline derivative into the polymer backbone.

A third approach is the Sonogashira polycondensation , which is effective for the synthesis of conjugated polymers. In this case, this compound would be reacted with a comonomer possessing two terminal alkyne functionalities, such as 1,4-diethynylbenzene. This reaction, co-catalyzed by palladium and copper complexes, would result in a polymer chain with alternating aniline and phenylene-ethynylene units.

It is important to note that the reactivity of the aniline's N-H bond could potentially interfere with some of these polymerization reactions, or it could be intentionally utilized in other polycondensation methods, such as those forming polyamides or polyimides, provided a suitable diacid or dianhydride comonomer is used. However, the electron-withdrawing nature of the nitro and fluoro groups significantly reduces the nucleophilicity of the aniline, making reactions at the iodo position more favorable under typical cross-coupling conditions.

Table 1: Hypothetical Parameters for Main-Chain Polymerization of this compound

| Polymerization Method | Comonomer Example | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki Polycondensation | Phenylene-1,4-diboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-110 |

| Heck Polycondensation | 1,4-Divinylbenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 |

| Sonogashira Polycondensation | 1,4-Diethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF | 60-80 |

Incorporation as Polymer Side Chains

Attaching this compound as a pendant group to a polymer backbone can be achieved through two main strategies: the polymerization of a monomer derived from the parent compound or the post-polymerization modification of a pre-existing polymer.

Conclusion and Future Directions in 2 Fluoro 4 Iodo 6 Nitroaniline Research

Recapitulation of Synthetic Achievements and Mechanistic Insights

The synthesis of 2-Fluoro-4-iodo-6-nitroaniline is not extensively detailed in dedicated publications; however, a logical and effective synthetic route can be constructed based on established methodologies for analogous compounds. The primary strategy involves a two-step process starting from a more basic aniline (B41778) precursor.

Step 1: Synthesis of 2-Fluoro-4-iodoaniline (B146158)

The journey begins with the synthesis of the key intermediate, 2-Fluoro-4-iodoaniline. A common method starts with 2-fluoroaniline (B146934). chemicalbook.com In this procedure, 2-fluoroaniline is subjected to iodination using iodine in the presence of a base like sodium bicarbonate. The reaction proceeds via electrophilic aromatic substitution, where the activating amino group directs the incoming iodine electrophile primarily to the para position, yielding the desired 2-fluoro-4-iodoaniline. chemicalbook.com

Step 2: Nitration of 2-Fluoro-4-iodoaniline

The subsequent and final step is the regioselective nitration of 2-fluoro-4-iodoaniline to introduce a nitro group at the C6 position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions, often at or below room temperature. chemicalbook.com

The mechanism for this step follows the principles of electrophilic aromatic substitution. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the acid mixture. The directing effects of the substituents on the aniline ring are crucial for the regioselectivity of this reaction. The amino group is a strong ortho-, para-director, while the fluorine and iodine atoms are also ortho-, para-directing but deactivating. The position ortho to the amino group (C6) is sterically accessible and electronically activated, making it the favored site for nitration, thus leading to the formation of this compound.

| Reaction Step | Starting Material | Reagents | Product | Typical Yield |

| Iodination | 2-Fluoroaniline | Iodine, Sodium Bicarbonate | 2-Fluoro-4-iodoaniline | ~56% chemicalbook.com |

| Nitration | 2-Fluoro-4-iodoaniline | Conc. Nitric Acid, Conc. Sulfuric Acid | This compound | Not Reported |

Table 1: Plausible Synthetic Route for this compound. Yields are based on analogous reactions and may vary.

Impact on Pharmaceutical, Agrochemical, and Materials Science Fields

The primary impact of this compound and its close relatives lies within the pharmaceutical industry . lookchem.com While specific drugs derived directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are present in key pharmaceutical intermediates. For instance, the related compound 2-fluoro-4-iodoaniline is a known component of TAK-733, a selective inhibitor of MEK2, indicating the value of this substitution pattern in kinase inhibitor development. lifechempharma.com Similarly, 2-fluoro-4-nitroaniline (B181687) is a crucial intermediate for the potent antibiotic drug candidate TBI-223, which is being developed for the treatment of tuberculosis. nih.gov This precedent strongly suggests that this compound serves as a high-value building block for the synthesis of novel active pharmaceutical ingredients (APIs), where its distinct functional groups allow for precise molecular scaffolding and modification.

Currently, there is limited to no available information suggesting a significant impact of this compound in the agrochemical and materials science fields. The research and application focus appears to be narrowly concentrated on its potential as a pharmaceutical intermediate.

Challenges and Opportunities in Synthetic Efficiency and Sustainability

The synthesis of polysubstituted anilines like this compound presents several challenges that also open avenues for innovation.

Challenges:

Harsh Reagents: The use of concentrated strong acids like sulfuric and nitric acid poses environmental and safety concerns, requiring specialized equipment and disposal procedures.

Dehalogenation: The carbon-iodine bond can be susceptible to cleavage under certain reaction conditions, particularly during subsequent reductive or cross-coupling reactions, leading to unwanted byproducts.

Opportunities for Sustainability and Efficiency:

Catalytic Nitration: Exploring milder, more selective catalytic nitration methods could reduce the reliance on harsh acid mixtures.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer better control over reaction parameters (like temperature and mixing), improve safety, and potentially increase yield and purity.

Greener Solvents: Investigating the use of more environmentally benign solvents in place of traditional organic solvents could significantly improve the sustainability profile of the synthesis.

One-Pot Procedures: Developing a "one-pot" or telescoped synthesis, where the iodination and nitration steps are performed sequentially in the same reactor without isolation of the intermediate, could dramatically improve efficiency and reduce waste.

Potential for Novel Derivatizations and Applications

The structure of this compound is rich with functional handles, offering extensive possibilities for creating a diverse library of new molecules.

Amino Group (NH₂): This group can be readily acylated, alkylated, or used to form heterocyclic rings, serving as a key anchor point for building molecular complexity.

Iodo Group (I): The iodine atom is an excellent functional group for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position, allowing for the introduction of a wide array of substituents.

Nitro Group (NO₂): The nitro group can be selectively reduced to an amine, providing a new reactive site. This transformation is particularly useful as it creates a diamino-substituted ring, a common core in many biologically active compounds. The differential reactivity of the two amino groups would then allow for further selective functionalization.

Fluoro Group (F): While generally less reactive than other halogens, the fluorine atom can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially given the activation provided by the ortho- and para-nitro groups. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles.

These potential derivatizations could lead to the discovery of novel compounds with applications as kinase inhibitors, antibiotics, or other therapeutic agents.

Future Research Avenues in Computational Design and High-Throughput Experimentation

Future research on this compound and its derivatives is poised to benefit significantly from modern computational and experimental techniques.

Computational Design:

QSAR (Quantitative Structure-Activity Relationship): Computational models can be used to predict the biological activity of novel derivatives. By calculating molecular descriptors for a library of virtual compounds based on the this compound scaffold, researchers can prioritize the synthesis of candidates with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Reaction Modeling: Density Functional Theory (DFT) and other computational chemistry methods can be employed to model the synthetic reactions. This can provide deeper mechanistic insights, predict regioselectivity, and help optimize reaction conditions to improve yields and minimize byproducts, thereby accelerating process development.

High-Throughput Experimentation (HTE):

Library Synthesis: The multiple reactive sites on the molecule make it an ideal candidate for combinatorial chemistry. Automated synthesis platforms could be used to rapidly generate large libraries of derivatives by reacting the core structure with a diverse set of building blocks via the cross-coupling, amidation, or reduction reactions described previously.

High-Throughput Screening (HTS): These newly synthesized libraries can then be rapidly screened against a wide range of biological targets (e.g., enzymes, receptors) to identify "hits"—compounds that exhibit a desired biological activity. This approach significantly accelerates the early stages of drug discovery, enabling the exploration of vast chemical space in a time- and resource-efficient manner.

By integrating these advanced techniques, the full potential of this compound as a scaffold for new scientific discoveries, particularly in medicine, can be more systematically and rapidly explored.

Q & A

Basic Research Questions

Q. What are the key spectroscopic markers for characterizing 2-Fluoro-4-iodo-6-nitroaniline?

- Methodological Answer :

- NMR Analysis : The fluorine atom induces deshielding in adjacent protons, while the iodine atom (due to its large atomic radius) causes splitting patterns. The nitro group further deactivates the aromatic ring, shifting protons to higher ppm (e.g., aromatic protons typically appear at 7.5–8.5 ppm). Compare with 4-nitroaniline (C₆H₆N₂O₂), where aromatic protons resonate at 7.8–8.3 ppm .

- IR Spectroscopy : Look for symmetric and asymmetric NO₂ stretching vibrations at ~1340 cm⁻¹ and ~1520 cm⁻¹. Fluorine substitution may shift C-F stretching to ~1100–1250 cm⁻¹ .

- Mass Spectrometry : Expect a molecular ion peak [M]⁺ at m/z 295 (C₆H₄FINO₂). Halogen isotopic patterns (iodine: 127 amu, fluorine: 19 amu) aid confirmation.

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer :

- Stepwise Halogenation-Nitration :

Start with 4-iodoaniline.

Fluorinate via Schiemann reaction (NaNO₂/HBF₄) to introduce fluorine.

Nitrate using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

- Yield Optimization : Adjust stoichiometry of nitrating agents (e.g., 1.2 eq HNO₃) and monitor reaction progress via TLC. Yields for analogous compounds (e.g., 4-nitroaniline) range from 60–80% under optimized conditions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential nitro group toxicity and iodine volatility.

- Waste Disposal : Neutralize acidic byproducts (e.g., from nitration) with sodium bicarbonate before disposal. Store separately from reducing agents to prevent explosive reactions .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and iodine influence the reactivity of this compound in electrophilic substitutions?

- Methodological Answer :

- Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), meta-directing. Fluorine (-F) is weakly deactivating but ortho/para-directing. Iodine (-I) is weakly deactivating (inductive effect) but para-directing (resonance).

- Reactivity Prediction : In nitration, the para position to iodine is already occupied, so further substitution may occur at the meta position relative to the nitro group. Computational modeling (DFT) can map electron density to predict sites .

Q. How can contradictory thermal stability data for this compound be resolved?

- Methodological Answer :

- Analytical Techniques :

| Technique | Parameters | Purpose |

|---|---|---|

| DSC | Heating rate: 10°C/min under N₂ | Identify decomposition exotherms |

| TGA | 25–500°C in air/N₂ | Quantify mass loss and stability thresholds |

- Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual solvents) or differing atmospheres (oxidizing vs. inert). Replicate experiments with purified samples and standardized protocols .

Q. What computational methods are effective in modeling the nucleophilic aromatic substitution (NAS) reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Fukui indices for electrophilicity.

- Solvent Effects : Include polarizable continuum models (PCM) for reactions in polar solvents (e.g., DMSO). Compare with experimental kinetics from analogous compounds like 4-fluoro-3-nitroaniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.